molecular formula C7H11BrO B6277448 rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane CAS No. 103708-51-6

rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane

Cat. No.: B6277448
CAS No.: 103708-51-6
M. Wt: 191.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane: is a bicyclic compound featuring a bromine atom and an oxygen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane typically involves the bromination of a suitable precursor. One common method involves the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products with additional oxygen-containing functional groups.

    Reduction Reactions: Products with the bromine atom replaced by a hydrogen atom.

Scientific Research Applications

rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane depends on its specific interactions with molecular targets. The bromine atom can participate in electrophilic reactions, while the bicyclic structure provides rigidity and specific spatial orientation, influencing its binding to targets. The oxygen atom within the ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

  • rac-(1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octane
  • rac-(1R,4R,5R)-4-chloro-6-oxabicyclo[3.2.1]octane
  • rac-(1R,4R,5R)-4-fluoro-6-oxabicyclo[3.2.1]octane

Comparison: rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its iodo, chloro, and fluoro analogs, the bromine derivative may exhibit different reactivity patterns and biological activities due to the size, electronegativity, and bond strength of the bromine atom.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane involves the following steps: 1) protection of the hydroxyl group, 2) bromination of the protected compound, 3) deprotection of the hydroxyl group, and 4) cyclization to form the bicyclic compound.", "Starting Materials": [ "cis-1,4-cyclohexadiol", "acetic anhydride", "pyridine", "hydrogen bromide", "sodium hydroxide", "diethyl ether", "sodium sulfate", "magnesium", "ethyl bromide" ], "Reaction": [ "cis-1,4-cyclohexadiol is reacted with acetic anhydride and pyridine to form the acetylated derivative.", "The acetylated derivative is then treated with hydrogen bromide to form the protected bromohydrin.", "Deprotection of the hydroxyl group is achieved by treatment with sodium hydroxide in diethyl ether.", "The resulting alcohol is then reacted with magnesium and ethyl bromide to form the Grignard reagent.", "Cyclization of the Grignard reagent is achieved by treatment with acetic anhydride and pyridine to form rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane." ] }

CAS No.

103708-51-6

Molecular Formula

C7H11BrO

Molecular Weight

191.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.